molecular formula C9H17Cl2N3O B2483261 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-amine dihydrochloride CAS No. 1820706-21-5

2-(1-methyl-1H-pyrazol-4-yl)oxan-4-amine dihydrochloride

Cat. No.: B2483261
CAS No.: 1820706-21-5
M. Wt: 254.16
InChI Key: ANUFBLFWRCDFSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-methyl-1H-pyrazol-4-yl)oxan-4-amine dihydrochloride is a useful research compound. Its molecular formula is C9H17Cl2N3O and its molecular weight is 254.16. The purity is usually 95%.
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Scientific Research Applications

Antidepressant and Antinociceptive Applications

  • Antidepressant Activities : A series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant activities. One of the derivatives showed significant reduction in immobility time in force swimming and tail suspension tests, indicating potential antidepressant activities (Mathew, Suresh, & Anbazhagan, 2014).
  • Antinociceptive Effects : The antinociceptive effect of a pyrazolyl-thiazole derivative was investigated in mice, showing dose-dependent antinociception in the acetic acid writhing assay without affecting spontaneous locomotion or rotarod performance. This suggests potential utility as a nonsteroidal anti-inflammatory drug (Prokopp, Rubin, Sauzem, et al., 2006).

Anti-Inflammatory and Cytoprotective Applications

  • Anti-Inflammatory Activities : Some newly synthesized 2-benzylidene-7-methyl-3-oxo-5-(substituted phenyl)-2, 3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters exhibited moderate anti-inflammatory activity, indicating potential for development as anti-inflammatory agents (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).
  • Cytoprotective Antiulcer Activity : Derivatives related to mepirizole and dulcerozine, including (1H-Pyrazol-1-yl)-pyrimidines, were evaluated and found to have potent inhibition of HCl-ethanol-induced and water-immersion stress-induced ulcers in rats, along with low acute toxicity (Ikeda, Maruyama, Nobuhara, et al., 1996).

Other Applications

  • Chemical Reactivity as Building Block : The compound 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives are valuable as building blocks for the synthesis of various heterocyclic compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, and others due to its unique reactivity (Gomaa & Ali, 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)oxan-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.2ClH/c1-12-6-7(5-11-12)9-4-8(10)2-3-13-9;;/h5-6,8-9H,2-4,10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUFBLFWRCDFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CC(CCO2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.